Enabling Potent nNOS Inhibitor SMTC via Site-Specific S-Alkylation
Boc-L-thiocitrulline-otbu is the essential and exclusive precursor for synthesizing S-methyl-L-thiocitrulline (SMTC), a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Unprotected L-thiocitrulline or other analogs cannot undergo the requisite site-specific S-alkylation with [11C]methyl iodide without extensive side reactions at the α-amine and carboxylate groups [1]. The double protection strategy of Boc-L-thiocitrulline-otbu permits direct, clean S-alkylation at the thiourea sulfur. The resulting SMTC exhibits a Ki of 1.2 nM for human nNOS, demonstrating approximately 9-fold selectivity over eNOS (Ki = 11 nM) and 33-fold selectivity over iNOS (Ki = 40 nM) [2]. In contrast, the parent compound L-thiocitrulline is a non-selective NOS inhibitor with a significantly higher Ki of 60 nM for nNOS and 3.6 µM for iNOS, representing a 50-fold lower potency and minimal isoform selectivity [3].
| Evidence Dimension | Inhibitory potency and isoform selectivity for human nitric oxide synthase (NOS) |
|---|---|
| Target Compound Data | Precursor to SMTC, which has Ki (nNOS) = 1.2 nM; Ki (eNOS) = 11 nM; Ki (iNOS) = 40 nM [2] |
| Comparator Or Baseline | L-Thiocitrulline: Ki (nNOS) = 60 nM; Ki (iNOS) = 3,600 nM. Isoform selectivity not reported [3] |
| Quantified Difference | SMTC derived from target is 50-fold more potent at nNOS and 90-fold more potent at iNOS than L-thiocitrulline. SMTC exhibits 9- to 33-fold isoform selectivity, which is absent in L-thiocitrulline. |
| Conditions | In vitro enzymatic assay against recombinant human NOS isoforms (nNOS, eNOS, iNOS) [2][3]. |
Why This Matters
Access to SMTC and its potent, selective nNOS inhibition is contingent upon this specific protected intermediate, making it irreplaceable for developing nNOS-targeted PET radiotracers and research tools.
- [1] Zhang, J., et al. (1997). Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. Journal of Nuclear Medicine, 38(8), 1273-1278. View Source
- [2] Furfine, E.S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(43), 26677-26683. View Source
- [3] Narayanan, K., & Griffith, O.W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: A new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(7), 885-887. View Source
